molecular formula C15H10ClFN2O2 B5327025 5-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B5327025
M. Wt: 304.70 g/mol
InChI Key: LOVTWHOOYDCPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its unique properties have made it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by modulating the activity of ion channels and receptors involved in pain signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it may also have neuroprotective effects. However, more research is needed to fully understand the effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the development of new drugs for various inflammatory conditions. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the research of 5-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as a drug candidate for the treatment of inflammatory conditions. Another direction is to study its potential as a neuroprotective agent. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Overall, the unique properties of this compound make it a promising candidate for various scientific research applications.

Synthesis Methods

The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been achieved using different methods, including the reaction of 2-amino-5-chlorobenzophenone and 4-fluorobenzoyl chloride in the presence of triethylamine and phosphorus oxychloride. Another method is the reaction of 2-amino-5-chlorobenzophenone with 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. These methods have been optimized to produce high yields of the compound.

Scientific Research Applications

The unique properties of 5-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole have made it a promising candidate for various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been shown to have potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-20-13-7-4-10(16)8-12(13)15-18-14(19-21-15)9-2-5-11(17)6-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVTWHOOYDCPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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